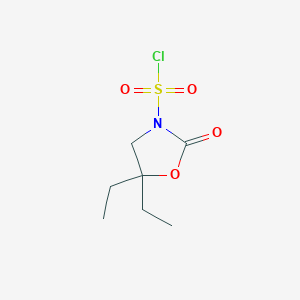![molecular formula C7H8BNO2 B13063432 [1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
[1-(Pyridin-2-yl)ethenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pyridin-2-yl)ethenyl]boronic acid: is an organoboron compound with the molecular formula C7H8BNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring via an ethenyl linkage. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively activate the ortho position of the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: The industrial production of [1-(Pyridin-2-yl)ethenyl]boronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for use in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Cross-Coupling: [1-(Pyridin-2-yl)ethenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Biological Labeling: The compound can be used to label biological molecules, aiding in the study of biological processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry:
Wirkmechanismus
The mechanism by which [1-(Pyridin-2-yl)ethenyl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
- 2-(Pyridin-2-yl)boronic acid
- 3-(Pyridin-2-yl)boronic acid
- 4-(Pyridin-2-yl)boronic acid
Uniqueness: [1-(Pyridin-2-yl)ethenyl]boronic acid is unique due to its ethenyl linkage, which provides distinct reactivity compared to other pyridinylboronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H8BNO2 |
|---|---|
Molekulargewicht |
148.96 g/mol |
IUPAC-Name |
1-pyridin-2-ylethenylboronic acid |
InChI |
InChI=1S/C7H8BNO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-5,10-11H,1H2 |
InChI-Schlüssel |
QTQJBAYDPKQUDR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)C1=CC=CC=N1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
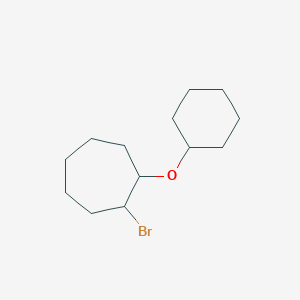
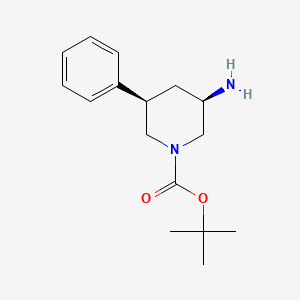
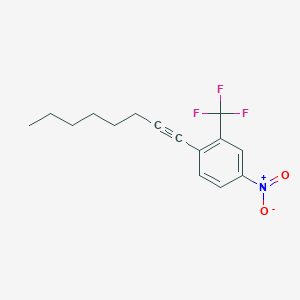
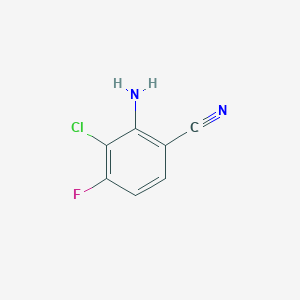
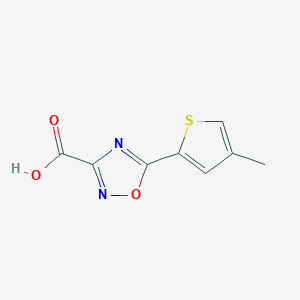
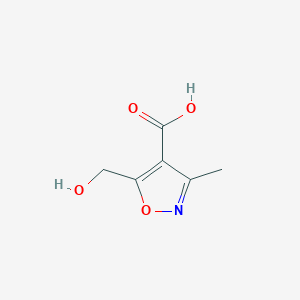
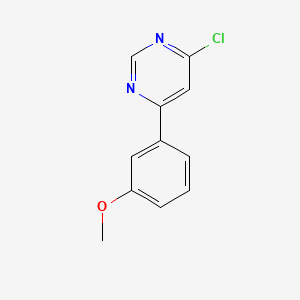

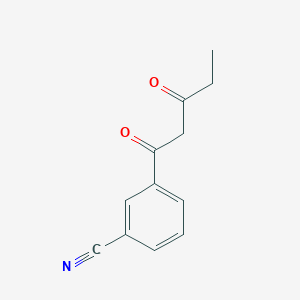
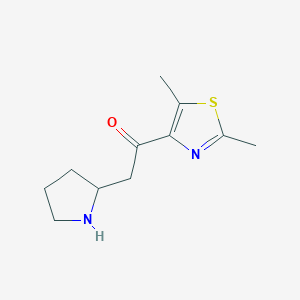
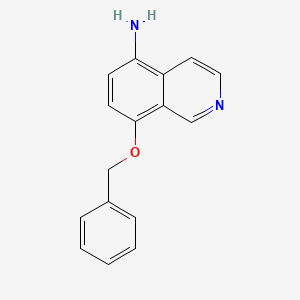
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
